![molecular formula C18H18BrN3O4 B4192701 1-(4-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4192701.png)
1-(4-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine
Overview
Description
1-(4-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine, also known as BBMN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BBMN belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 1-(4-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is not fully understood. However, it is believed that 1-(4-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine exerts its biological activity by inhibiting the activity of key enzymes and proteins involved in various cellular processes. For example, 1-(4-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been found to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. 1-(4-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is its broad-spectrum activity against a wide range of microorganisms, including multidrug-resistant bacteria. 1-(4-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine also exhibits low toxicity and high selectivity, making it a promising candidate for the development of new antibiotics. However, one of the limitations of 1-(4-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 1-(4-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine. One direction is the optimization of the synthesis method to improve the yield and purity of 1-(4-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine. Another direction is the investigation of the mechanism of action of 1-(4-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine to better understand its biological activity. Additionally, the development of new formulations of 1-(4-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine that improve its solubility and bioavailability is an important area of research. Finally, the evaluation of the in vivo efficacy of 1-(4-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine in animal models is necessary to determine its potential as a therapeutic agent.
Scientific Research Applications
1-(4-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer activities. 1-(4-bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has also been found to exhibit potent activity against multidrug-resistant bacteria, making it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
(4-bromophenyl)-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O4/c1-26-15-6-7-16(17(12-15)22(24)25)20-8-10-21(11-9-20)18(23)13-2-4-14(19)5-3-13/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPOSIHXJHFNPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.